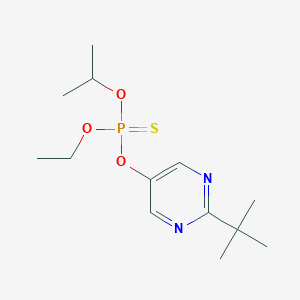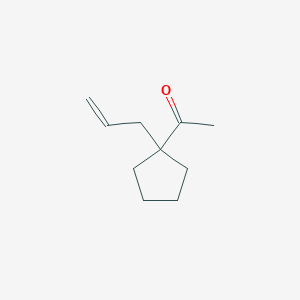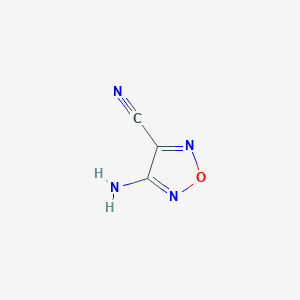
沼泽酸
描述
Palustric acid is an abietane-type of diterpene resin acid . It is a naturally existing organic acid that can be sourced from plants, fungi, and bacteria . It is known as a component of pine oleoresin . It exhibits remarkable antioxidant capabilities and has attracted scientific interest due to its potential therapeutic applications in human health .
Synthesis Analysis
Palustric acid is one of the components of pine oleoresin . The biosynthesis of palustric acid involves variable combinations of different diterpene synthase and CYP720B enzymes .
Molecular Structure Analysis
The molecular formula of Palustric acid is C20H30O2 . It has a molecular weight of 302.45 .
科学研究应用
Biofuel
Field
Chemical Engineering and Renewable Energy
Application
Palustric acid, a diterpenoid found in rosin, has been studied for its potential use as a biofuel .
Method
The study involved chemical transformations such as reduction, isomerization, and esterification of rosin components, including palustric acid . The thermal and thermochemical properties of rosin and rosin-derived products were estimated and compared to literature data and some experimental values .
Results
The study found that these transformations resulted in a reduction in melting and boiling temperatures, which could potentially make these substances suitable as fuel components . However, the reductions were probably not enough to use these substances as fuel components .
Environmental Toxicology
Field
Environmental Science and Toxicology
Application
Palustric acid has been found to be toxic to certain aquatic organisms .
Method
The toxicity of palustric acid was tested on water fleas (D. magna) and rainbow trout (S. gairdneri) .
Results
The study found that palustric acid is toxic to water fleas and rainbow trout, with LC50 values of 0.1 and 0.5 mg/L, respectively .
Antioxidant and Therapeutic Applications
Field
Pharmacology and Medicine
Application
Palustric acid exhibits remarkable antioxidant capabilities and has attracted scientific interest due to its potential therapeutic applications in human health .
Method
The specific methods of application or experimental procedures were not detailed in the sources found.
Results
Extensive research has highlighted its anti-inflammatory, antibacterial, antiviral, and anticancer properties .
Immunology & Inflammation
Field
Immunology and Inflammation
Application
Palustric acid has been found to increase secreted hydrogen peroxide levels in isolated mouse macrophages .
Method
The study involved the use of palustric acid at a concentration of 2 mg/ml on isolated mouse macrophages .
Results
The study found that palustric acid increases secreted hydrogen peroxide levels in isolated mouse macrophages .
Plant Growth Promotion
Field
Agriculture and Plant Biology
Application
Rhodopseudomonas palustris PS3, a purple phototrophic non-sulfur bacteria (PNSB), which have plant growth-promoting effects on various plants, has been found to produce Palustric acid .
Method
The study involved the development of a low-cost culture medium for the rapid production of plant growth-promoting Rhodopseudomonas palustris strain PS3 .
Results
The study found that the biomass yield reached 2.18 ± 0.01 g/L at 24 hours, which was 7.8-fold higher than that under the original medium (0.28 ± 0.01 g/L) .
Perfume Industry
Field
Perfume Industry and Chemical Engineering
Application
Palustric acid is used in the perfume industry. It is treated with acetic acid to form isobornyl acetate, a perfume with a pine-needle aroma .
Results
The study found that isobornyl acetate, derived from Palustric acid, has a pine-needle aroma, making it suitable for use in the perfume industry .
Adhesives and Coating Materials
Field
Chemical Engineering and Material Science
Application
Rosin, a complex mixture of diterpenic acids including palustric acid, is typically used in the formulation of adhesives and coating materials .
Results
The study found that rosin, which includes palustric acid, is a valuable component in the formulation of adhesives and coating materials .
Rubber and Printing Inks
Field
Chemical Engineering and Industrial Manufacturing
Application
Rosin, which contains palustric acid, is used in the production of rubbers and printing inks .
Results
The study found that rosin, which includes palustric acid, is a key component in the production of rubbers and printing inks .
Potential Antimicrobial Applications
Application
There is ongoing research into the potential use of palustric acid as a treatment for drug-resistant infections .
Results
While the results of this research are not yet available, it represents a promising area of study for the potential therapeutic applications of palustric acid .
未来方向
The future research directions for Palustric acid could involve further exploration of its potential therapeutic applications in human health, given its antioxidant, antibacterial, and cardiovascular properties . Additionally, more research is needed to understand its synthesis, chemical reactions, and physical and chemical properties.
属性
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYBBUZURKHAW-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858759 | |
| Record name | Palustric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palustric acid | |
CAS RN |
1945-53-5 | |
| Record name | Palustric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palustric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palustric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALUSTRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2QAG30V3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)



![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)




